molecular formula C10H10ClFO2 B2910562 Ethyl 3-(chloromethyl)-4-fluorobenzoate CAS No. 1379355-85-7

Ethyl 3-(chloromethyl)-4-fluorobenzoate

Cat. No.: B2910562
CAS No.: 1379355-85-7
M. Wt: 216.64
InChI Key: IXRPMYDWGSJPST-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(chloromethyl)-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chloromethylation of ethyl 4-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloromethyl group can produce a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and methyl derivatives.

Scientific Research Applications

Ethyl 3-(chloromethyl)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl group.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(chloromethyl)-4-fluorobenzoate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The fluorine atom on the benzene ring can influence the reactivity and selectivity of the compound by altering the electronic properties of the aromatic system.

Comparison with Similar Compounds

Ethyl 3-(chloromethyl)-4-fluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 3-(bromomethyl)-4-fluorobenzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl compounds are generally more reactive in nucleophilic substitution reactions.

    Ethyl 3-(chloromethyl)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom. The presence of two chlorine atoms can increase the compound’s reactivity and alter its physical properties.

    Ethyl 3-(chloromethyl)-4-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom. Methyl groups are electron-donating, which can affect the compound’s reactivity and stability.

This compound is unique due to the presence of both a chloromethyl group and a fluorine atom, which confer distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 3-(chloromethyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRPMYDWGSJPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379355-85-7
Record name ethyl 3-(chloromethyl)-4-fluorobenzoate
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